Potassium decanoate
CAS No.: 13040-18-1
Cat. No.: VC0540031
Molecular Formula: C10H20KO2
Molecular Weight: 211.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13040-18-1 |
|---|---|
| Molecular Formula | C10H20KO2 |
| Molecular Weight | 211.36 g/mol |
| IUPAC Name | potassium;decanoate |
| Standard InChI | InChI=1S/C10H20O2.K/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
| Standard InChI Key | SKHOVAPWIYEIAZ-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCCCC(=O)[O-].[K+] |
| SMILES | CCCCCCCCCC(=O)[O-].[K+] |
| Canonical SMILES | CCCCCCCCCC(=O)O.[K] |
| Appearance | Solid powder |
Introduction
Synthesis and Production Methods
Industrial and Laboratory Synthesis
The synthesis of potassium decanoate typically involves the reaction of decanoic acid with potassium bicarbonate (KHCO₃) or potassium hydroxide (KOH) in a solvent system. A patented large-scale method utilizes ethanol-water mixtures to dissolve decanoic acid, followed by the addition of KHCO₃ under reflux conditions (50–78°C) . This approach minimizes foaming caused by CO₂ release and achieves yields exceeding 90%. Key steps include:
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Solvent Selection: Ethanol (95% v/v) is preferred for its ability to dissolve both decanoic acid and potassium bicarbonate while facilitating easy removal post-reaction .
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Reaction Conditions: Heating at reflux for 12–24 hours ensures complete neutralization. Excess water is added incrementally to drive the reaction to completion .
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Purification: The product is isolated via filtration, washed with ethanol and tert-butyl methyl ether, and dried under reduced pressure. Recrystallization from methanol yields high-purity potassium decanoate (>98%) .
Comparative Analysis of Synthetic Routes
While the ethanol-mediated method dominates industrial production, alternative routes using potassium hydroxide (KOH) in aqueous solutions are less efficient due to the limited solubility of decanoic acid in water. The ethanol-based process circumvents this limitation, enabling reactant concentrations up to 1.5 M without compromising yield .
Physical and Chemical Properties
Thermal Behavior and Phase Transitions
Differential scanning calorimetry (DSC) studies reveal complex thermal behavior for potassium decanoate, characterized by multiple solid-solid transitions prior to melting :
These transitions correlate with conformational changes in the alkyl chain. The first transition at 346.3 K corresponds to a loss of trans configuration in CH₂ groups, while the second involves rearrangement of the crystalline lattice .
Solubility and Stability
Potassium decanoate exhibits moderate solubility in polar solvents such as water (enhanced by micelle formation) and methanol. It is stable under anhydrous conditions but hygroscopic in humid environments, necessitating storage at 0–4°C for short-term use or -20°C for long-term preservation .
Applications in Research and Industry
Surfactant and Emulsification Applications
The compound’s critical micelle concentration (CMC) and low interfacial tension make it ideal for:
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Detergent Formulations: As a biodegradable alternative to synthetic surfactants .
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Pharmaceuticals: Stabilizing lipid-based drug delivery systems .
Liquid Crystal Technology
Potassium decanoate’s liquid crystalline phase, stable between 546.5 K and 691.5 K, is utilized in electro-optical devices. Its clearing point (691.5 K) surpasses that of shorter-chain alkanoates, enabling high-temperature applications .
Biological Research
Comparative Analysis with Other Metal Decanoates
Sodium vs. Potassium Decanoate
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Solubility: Potassium decanoate exhibits higher aqueous solubility than its sodium counterpart due to the smaller hydration radius of K⁺ ions .
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Thermal Stability: Sodium decanoate melts at 544–550 K, slightly lower than potassium decanoate’s 546.5 K, reflecting differences in ionic lattice strength .
Calcium Decanoate
Calcium decanoate, synthesized via reaction with CaCO₃, demonstrates inferior solubility and higher melting points (∼600 K), limiting its utility in surfactant applications .
Future Research Directions
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Biological Mechanisms: Investigate potassium decanoate’s interactions with potassium channels and lipid membranes using molecular dynamics simulations.
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Advanced Materials: Explore its use in responsive liquid crystal displays or energy storage systems.
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Green Chemistry: Optimize solvent-recycle protocols in large-scale synthesis to reduce environmental impact .
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